molecular formula C8H8ClFOS B6286999 (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane CAS No. 2586126-23-8

(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane

Cat. No.: B6286999
CAS No.: 2586126-23-8
M. Wt: 206.67 g/mol
InChI Key: XQRCTWBHPFJWEA-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of chloro, fluoro, methoxy, and sulfane functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane typically involves the introduction of the sulfane group to a pre-functionalized phenyl ring. One common method includes the reaction of 3-chloro-2-fluoro-4-methoxyphenyl halide with a methylthiolating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Types of Reactions:

    Oxidation: The sulfane group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfane group, yielding a simpler phenyl derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfane phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • (3-Chloro-2-fluoro-4-methoxyphenyl)(ethyl)sulfane
  • (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)selenane
  • (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)tellurane

Comparison:

  • Uniqueness: (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of chloro, fluoro, methoxy, and sulfane groups, which confer distinct chemical reactivity and biological activity.
  • Reactivity: Compared to its analogs, the sulfane derivative may exhibit different reactivity patterns, particularly in oxidation and substitution reactions.
  • Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it suitable for unique applications in research and industry.

Properties

IUPAC Name

2-chloro-3-fluoro-1-methoxy-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFOS/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRCTWBHPFJWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)SC)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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